rel-(R,S)-4,4'-DiBenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Description

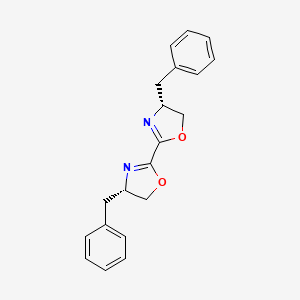

rel-(R,S)-4,4'-DiBenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole derivative featuring a tetrahydro-bioxazole core substituted with benzyl groups at the 4,4' positions. This compound belongs to a class of ligands widely employed in asymmetric catalysis due to their ability to induce high enantioselectivity. Its stereochemical configuration (R,S) and benzyl substituents distinguish it from other bioxazole-based ligands, influencing its reactivity, solubility, and coordination properties .

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(4S)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18+ |

InChI Key |

OIEQQWQZUYZCRJ-HDICACEKSA-N |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Canonical SMILES |

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the oxazole rings. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazole rings to more saturated structures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products:

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Saturated tetrahydrooxazole derivatives.

Substitution: Benzyl-substituted oxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.

Medicine: In medicine, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is investigated for its potential therapeutic properties. Researchers are exploring its use as a scaffold for drug development, particularly in the design of chiral drugs with specific biological targets.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

Table 1: Key Structural and Catalytic Properties of Bioxazole Derivatives

Key Observations:

Stereochemical Influence on Enantioselectivity

- The rel-(R,S) configuration contrasts with enantiopure ligands like (S,S)-iso-propyl-bioxazole, which achieve >99% ee in α-arylglycine synthesis .

- Racemic mixtures (R,S) may offer flexibility in non-stereoselective reactions but are less favored in asymmetric catalysis compared to enantiopure analogs.

Physicochemical and Thermal Properties

- For example, TNBI (tetranitro-bioxazole) decomposes at ~200°C, suggesting nitro groups reduce stability compared to benzyl derivatives .

- Solubility : Benzyl groups enhance solubility in organic solvents (e.g., THF, chloroform) compared to alkyl or phenyl analogs, facilitating use in homogeneous catalysis .

Biological Activity

rel-(R,S)-4,4'-DiBenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS No. 262439-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that includes two benzyl groups. This structural configuration is believed to influence its biological properties significantly.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Research indicates that it can protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study utilizing a transgenic mouse model for Alzheimer's disease found that treatment with this compound resulted in:

- Reduced amyloid plaque formation.

- Improved cognitive function as assessed by the Morris water maze test.

These results highlight the potential of this compound in developing therapies for neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell survival and proliferation.

- Modulation of Signaling Pathways : It affects various signaling pathways such as the PI3K/Akt and MAPK pathways which are crucial for cell growth and survival.

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.